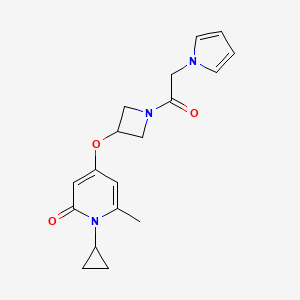

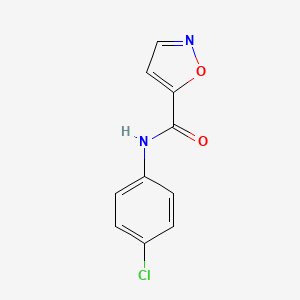

N-(4-氯苯基)-1,2-噁唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide” is a chemical compound. It has been shown to be a useful synthetic intermediate for the synthesis of azole heterocycles . Its structure was characterized by IR, mass, and NMR spectroscopy, and elemental analysis .

Synthesis Analysis

The compound has been synthesized from N-(4-chlorophenyl)-β-alanine and N-(4-chlorophenyl)-N-thiocarbamoyl-β-alanine . The structure of the synthesized compounds was established by spectral analysis, namely, Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon 13 magnetic resonance spectroscopy (13C NMR), liquid chromatography-mass spectroscopy (LC-MS), single crystal x-ray analysis as well as by elemental analysis .Molecular Structure Analysis

The molecular structure of the compound was characterized by IR, mass, and NMR spectroscopy, and elemental analysis . The structure exhibits C–H⋯N intermolecular interaction and π⋯π interactions .Chemical Reactions Analysis

The compound was synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Physical And Chemical Properties Analysis

The compound has a linear formula of C13H12ClNO2S, a CAS Number of 2903-34-6, and a molecular weight of 281.763 .科学研究应用

阿尔茨海默病研究

N-(4-氯苯基)-1,2-噁唑-5-甲酰胺已被研究用于阿尔茨海默病研究。Saeedi等人(2020年)的研究探讨了芳基噁唑-香豆素甲酰胺的合成,包括与N-(4-氯苯基)-1,2-噁唑-5-甲酰胺相关的化合物,以评估它们对胆碱酯酶的抑制活性。这些化合物显示出潜力作为乙酰胆碱酯酶和丁酰胆碱酯酶抑制剂,这是阿尔茨海默病治疗中的重要靶点。该研究还调查了它们抑制BACE1的能力,这是与阿尔茨海默病发病和进展有关的酶,以及它们的神经保护和金属螯合能力(Saeedi等人,2020年)。

大环内酯的合成

Wasserman等人(1981年)的研究讨论了噁唑的使用,包括与N-(4-氯苯基)-1,2-噁唑-5-甲酰胺类似的化合物,作为合成大环内酯的前体。该研究强调了噁唑如何在与单线态氧反应后转化为三酰胺,然后可以用于合成各种大环内酯,包括雷西菲酯和曲瓦拉酮(Wasserman等人,1981年)。

抗菌活性

Ozaki等人(1983年)的另一项研究合成了甲基5-取代噁唑-4-羧酸酯,并评估了它们对血小板聚集的抑制活性。其中一些化合物显示出与阿司匹林相当的活性,其中5-(3,4,5-三甲氧基苯基)噁唑-4-甲酰胺尤为活跃(Ozaki et al., 1983)。

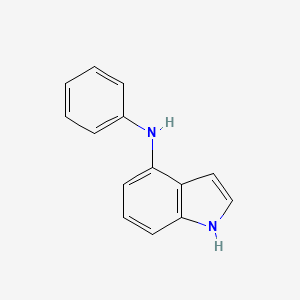

单胺氧化酶B的抑制

Tzvetkov等人(2014年)发现吲唑和吲哚-甲酰胺是单胺氧化酶B(MAO-B)的高效、选择性、竞争性和可逆抑制剂,这是神经疾病的靶点。该研究表明,类似于N-(4-氯苯基)-1,2-噁唑-5-甲酰胺的噁唑甲酰胺在神经科研中的潜力(Tzvetkov et al., 2014)。

抗癌应用

Katariya等人(2021年)合成并评估了1-芳基-3-(2-(4-氯苯基)-5-甲基-1,3-噁唑-4-基)-丙烯酮及相关化合物的抗癌活性。他们的研究为与N-(4-氯苯基)-1,2-噁唑-5-甲酰胺结构相关的化合物在癌症研究中的潜力提供了见解(Katariya et al., 2021)。

安全和危害

属性

IUPAC Name |

N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-10(14)9-5-6-12-15-9/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHVERZVSHCFNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NO2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2469207.png)

![methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2469215.png)

![4-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2469224.png)

![N-benzhydryl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469227.png)

![N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2469229.png)